molecular formula C7H5ClF3N B1416447 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine CAS No. 1099597-74-6

2-Chloro-6-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B1416447
CAS No.: 1099597-74-6
M. Wt: 195.57 g/mol
InChI Key: DIFCQOVMVHCCHY-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₅ClF₃N
IUPAC Name: 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Structural Features: This compound features a pyridine ring substituted with chlorine at position 2, a methyl group at position 6, and a trifluoromethyl (-CF₃) group at position 3 (). The trifluoromethyl group is a strong electron-withdrawing substituent, while the methyl group contributes steric bulk. These substitutions influence reactivity, stability, and biological activity.

Properties

IUPAC Name

2-chloro-6-methyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-3-5(6(8)12-4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFCQOVMVHCCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-6-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide under suitable conditions . The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts, such as transition metal complexes, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substituted pyridines, aldehydes, and acids depending on the reaction type and conditions.

Scientific Research Applications

Chemistry

2-Chloro-6-methyl-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique trifluoromethyl group enhances the reactivity and stability of the resulting compounds, making it valuable in synthetic organic chemistry.

Application AreaDescription
Synthesis of Pharmaceuticals Used as a precursor for various therapeutic agents.
Agrochemicals Involved in the development of pesticides and herbicides.
Specialty Chemicals Employed in producing chemicals with unique properties.

Biology

In biological research, this compound is utilized for developing bioactive molecules that can interact with biological systems. Its ability to penetrate biological membranes allows it to influence cellular processes significantly.

  • Cellular Effects : It modulates cell signaling pathways and gene expression, which can lead to alterations in cellular metabolism.
  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context.

Medicine

The compound is considered a precursor in the synthesis of drugs with potential therapeutic applications. Its derivatives have been explored for their pharmacological properties, particularly in treating various diseases.

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the synthesis of a series of bioactive molecules based on this compound. The derivatives showed promising activity against specific cancer cell lines, indicating their potential as anti-cancer agents.

Case Study 2: Agrochemical Development

Research focused on developing new agrochemicals derived from this compound highlighted its effectiveness as a herbicide. The synthesized compounds exhibited selective toxicity towards target weeds while being safe for crops, showcasing the compound's utility in sustainable agriculture .

Comparison with Similar Compounds

Table 1: Substituent Effects on Neuroprotective Activity
Compound Substituents Cell Viability (% at 3 μM) Key Observations Reference
2-Chloro-6-methyl-3-CF₃-pyridine Cl (C2), CH₃ (C6), CF₃ (C3) 82% Baseline activity for neuroprotection
4-Trifluoromethyl (9e) CF₃ (C4) 74% (0.1 μM) High potency at low concentrations
4-Methyl (9i) CH₃ (C4) 136% Promotes cell proliferation; unstable in solvent
3-Methoxy (9l) OCH₃ (C3) 87% Enhanced activity vs. 4-methoxy (9k: 80%)

Key Findings :

  • Positional Effects : The 4-methyl analogue (9i) showed higher cell viability (136%) compared to the 3-methyl derivative (9j: 82%), indicating substituent position critically impacts biological outcomes .
  • Electron-Withdrawing vs. Donating Groups : Trifluoromethyl (CF₃) and methoxy (OCH₃) groups are tolerated, but CF₃ enhances potency (e.g., 9e: 74% viability at 0.1 μM) .
  • Stability Concerns : The 4-methyl derivative (9i) degrades in solvent over time, highlighting trade-offs between activity and stability .

Structural Analogues in Agrochemical and Pharmaceutical Contexts

Key Insights :

  • Fused Ring Systems : Compounds like triazolopyrimidines () exhibit broader π-conjugation, enhancing binding to biological targets .
  • Solubility Modifiers : Methoxy groups (e.g., ) may improve solubility compared to methyl or CF₃ groups .
  • Bipyridine Derivatives : The bipyridine structure in (MW: 258.63) offers increased molecular complexity for targeted therapies .

Stability and Reactivity Comparisons

  • Reactivity : Thiol-containing derivatives (e.g., 3-Chloro-6-CF₃-pyridine-2-thiol, ) are more reactive due to the -SH group, enabling conjugation in drug design .

Toxicological Considerations

The trifluoromethyl group in 2-chloro-6-methyl-3-CF₃-pyridine may reduce mutagenic risk compared to amino-substituted heterocycles .

Biological Activity

2-Chloro-6-methyl-3-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF3NC_7H_5ClF_3N. Its structure includes a pyridine ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical behavior and biological activity.

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit promising anticancer properties. For instance, research has shown that certain pyridine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity may be attributed to the compound's ability to modulate signaling pathways associated with inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses.
  • Signal Transduction Modulation : It modulates various signal transduction pathways, including NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators .

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, this compound was tested against human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound's mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Inhibition of Inflammatory Cytokines

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples compared to control groups. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Data Summary Table

Biological Activity Mechanism Study Reference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX and LOX
Cytokine Production InhibitionModulation of NF-kB and MAPK pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-6-methyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via high-temperature catalytic vapor-phase chlorination of β-picoline with chlorine, often accompanied by halogen exchange. Alternative methods include fluorination of chlorinated intermediates using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C. Catalyst selection (e.g., Pd-based systems) and temperature control (100–150°C) significantly impact regioselectivity and yields, which range from 65% to 82% depending on purification steps .

Q. How can researchers ensure safe handling and storage of this compound given its reactivity?

  • Methodological Answer : Key precautions include:

  • Storing the compound away from heat sources (P210) and using inert atmospheres to prevent decomposition.
  • Wearing PPE (gloves, goggles) and working in fume hoods to avoid inhalation (P201, P202).
  • Segregating waste for professional disposal to mitigate environmental contamination (P264, P280) .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • GC-MS or HPLC (>98% purity verification).
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine protons).
  • Elemental analysis to validate C/F/Cl ratios. Cross-referencing with CAS registry data (e.g., molecular weight 195.57) ensures consistency .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies show:

  • Thermal stability : Decomposes above 150°C (evidenced by TGA).
  • Hydrolytic stability : Stable in neutral aqueous solutions but hydrolyzes in strong acids/bases (pH <2 or >10). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can regioselective trifluoromethylation be optimized in pyridine derivatives like this compound?

  • Methodological Answer : Utilize CuCF₃ -mediated cross-coupling under inert atmospheres (Ar/N₂) to enhance regioselectivity. Solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., phenanthroline) improve yields by stabilizing reactive intermediates. Computational modeling (DFT) predicts favorable sites for CF₃-group insertion .

Q. What structural insights can X-ray crystallography provide for this compound and its intermediates?

  • Methodological Answer : Single-crystal X-ray analysis reveals:

  • Dihedral angles : ~59.8° between pyridine and substituent planes, influencing steric interactions.
  • Intermolecular forces : Weak C–H···π interactions stabilize the crystal lattice. Crystallize from petroleum ether/ethyl acetate (1:1) for optimal diffraction quality .

Q. How do competing fluorination and chlorination pathways affect byproduct formation during synthesis?

  • Methodological Answer : Competitive halogenation is minimized by:

  • Temperature modulation : Lower temps (80–100°C) favor fluorination over chlorination.
  • Catalyst screening : Pd(PPh₃)₄ reduces undesired 2-chloro-5-(trifluoromethyl)pyridine byproducts. Monitor reaction progress via LC-MS to terminate at 85–90% conversion .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Kinetic studies using deuterated analogs confirm a two-step mechanism: (1) rate-limiting C–Cl bond cleavage, (2) rapid CF₃-group migration. Solvent dielectric constants (ε >15) accelerate Step 1 .

Q. How can environmental persistence and degradation pathways of this compound be studied?

  • Methodological Answer : Employ:

  • Soil column leaching assays to assess mobility.
  • Microbial degradation studies using Pseudomonas spp. to identify metabolites (e.g., 6-methyl-3-(trifluoromethyl)pyridinol).
  • Hydrolysis rate constants (kₕ) at pH 7–9 to model aquatic half-lives (t₁/₂ = 30–90 days) .

Contradictions and Recommendations

  • Synthesis Yields : reports 70–82% yields for vapor-phase chlorination, while notes 65–75% for solution-phase methods. Optimize based on scale and equipment availability.
  • Byproduct Identification : Conflicting CAS numbers in (181.54 g/mol) vs. (195.57 g/mol) highlight the need to verify substituent positions (3-CF₃ vs. 4-CF₃) during characterization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-methyl-3-(trifluoromethyl)pyridine

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